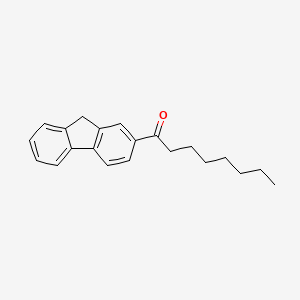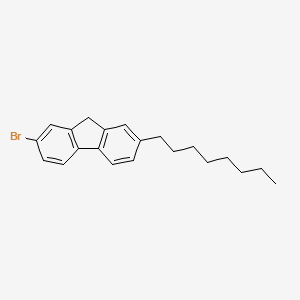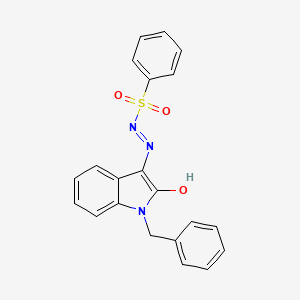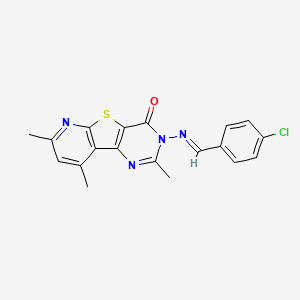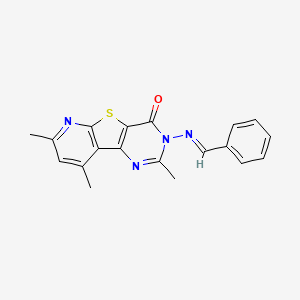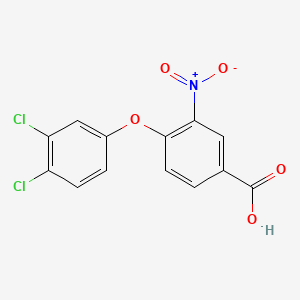![molecular formula C7H10O2 B1661958 2-Oxabicyclo[2.2.2]octan-3-one CAS No. 4350-84-9](/img/structure/B1661958.png)
2-Oxabicyclo[2.2.2]octan-3-one
Overview
Description
2-Oxabicyclo[2.2.2]octan-3-one is a chemical compound with the molecular weight of 126.16 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one has been studied in the context of ring-opening polymerization (ROP). The ROP of 2-Oxabicyclo[2.2.2]octan-3-one under different conditions has been reported . When initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring were obtained .
Molecular Structure Analysis
The molecular structure of 2-Oxabicyclo[2.2.2]octan-3-one is characterized by alicyclic structures. The stereochemistry of these structures greatly affects the properties of the compound .
Chemical Reactions Analysis
The chemical reactions of 2-Oxabicyclo[2.2.2]octan-3-one have been investigated in the context of ring-opening polymerization . The cis to trans transformation mechanism under certain conditions was manifested .
Physical And Chemical Properties Analysis
2-Oxabicyclo[2.2.2]octan-3-one is a powder that is stored at room temperature . The stereochemistry of the alicyclic structures in 2-Oxabicyclo[2.2.2]octan-3-one has a great effect on its properties, which can be regulated by varying the polymerization conditions .
Scientific Research Applications
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework, closely related to 2-Oxabicyclo[2.2.2]octan-3-one, is significant in synthesizing biologically important compounds. This includes its presence in insect pheromones, plant growth regulators, and carbohydrate compounds. These structures can serve as starting points for synthesizing oxygen heterocyclic natural molecules, such as those in the pyran or furan series (Ievlev et al., 2016).
Development of Catalysts for Asymmetric Epoxidation
2-Fluoro-8-oxabicyclo[3.2.1]octan-3-ones, which bear structural similarity to 2-Oxabicyclo[2.2.2]octan-3-one, have been synthesized and tested as catalysts for alkene epoxidation. These catalysts achieved notable enantiomeric excess (ee) values, demonstrating their potential utility in asymmetric synthesis processes (Armstrong et al., 2006).
Utility in Perfumery and Flavoring Agents
Derivatives of 2-oxabicyclo[2.2.2]octanes and their precursors have applications in the fields of perfumery, foodstuff, and medicinalproduct flavors. These compounds, including cyclohexenemethanols and their lower alkyl esters, play a significant role in developing various flavoring agents (Petrusel, 2008).
Synthesis of Biologically Active Compounds
The 2-oxabicyclo[2.2.2]octan-3-one structure is central to synthesizing various biologically active natural products. This includes perhydrofuro[2,3-b]furan derivatives, which are significant subunits in numerous natural products with biological activity. The synthesis often involves asymmetric steps, highlighting the compound's versatility in creating optically active molecules (Uchiyama et al., 2001).
Natural Occurrence and Synthesis
2,8-Diheterobicyclo[3.2.1]octane systems, related to 2-oxabicyclo[2.2.2]octan-3-one, naturally occur and are synthesized due to their presence in various families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in organic synthesis, contributing significantly to modern medicinal and synthetic chemistry (Flores & Díez, 2014).
Enantioselective Preparation
The compound's utility extends to the enantioselective preparation of derivatives, demonstrating its role in the asymmetric synthesis of molecules with potential biological activities. The ability to achieve high enantiomeric excess in these syntheses underlines the compound's significance in creating stereochemically pure pharmaceuticals and chemicals (Ishida et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORRKXXHHFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195865 | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.2]octan-3-one | |
CAS RN |
4350-84-9 | |
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



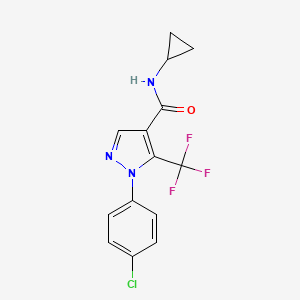
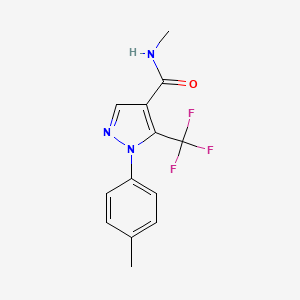
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
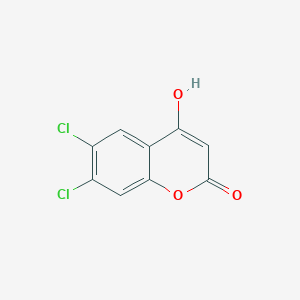
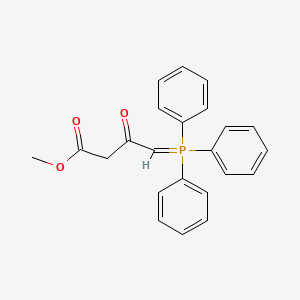
![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
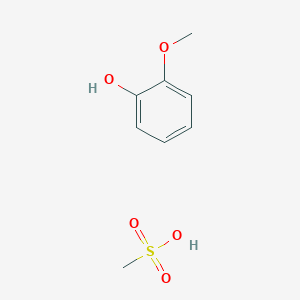
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
